REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][NH:9][C:10]([C:23]2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[N:3]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=[O:39]>ClCCl>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][NH:9][C:10](=[O:39])[CH3:23])[N:3]=1
|
Name
|
2-(3-bromo-1H-pyrazol-1-yl)-N-tritylethanamine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C=C1)CCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
38.8 μL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a solution of the obtained residue and acetic anhydride (32.7 μL) in dichloromethane (2.0 mL) was added triethylamine (97.0 μL) under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added dichloromethane
|
Type
|
WASH
|
Details
|
the mixture was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=C1)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |